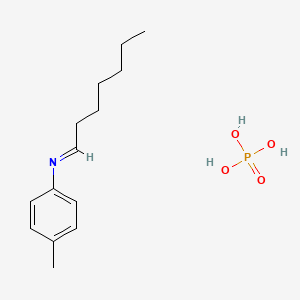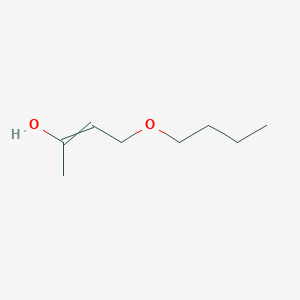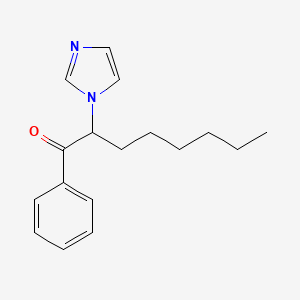
Benzo(a)pyrene, 3,6-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)pyrene, 3,6-dimethoxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the addition of two methoxy groups at the 3 and 6 positions of the benzo(a)pyrene structure. Benzo(a)pyrene itself is formed by the fusion of a benzene ring to pyrene and is a result of incomplete combustion of organic matter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene, 3,6-dimethoxy- typically involves the methoxylation of benzo(a)pyrene. This can be achieved through the reaction of benzo(a)pyrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the methoxy groups are introduced at the 3 and 6 positions .
Industrial Production Methods
similar PAHs are often produced through controlled pyrolysis of organic materials, followed by purification and functionalization steps .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(a)pyrene, 3,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones and epoxides.
Reduction: Dihydrobenzo(a)pyrene derivatives.
Substitution: Various alkylated and acylated benzo(a)pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo(a)pyrene, 3,6-dimethoxy- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in environmental monitoring and assessment of pollution levels
Wirkmechanismus
The mechanism of action of benzo(a)pyrene, 3,6-dimethoxy- involves its metabolic activation to reactive intermediates, such as diol epoxides. These intermediates can form adducts with DNA, leading to mutations and potentially cancer. The compound interacts with the aryl hydrocarbon receptor (AhR), which mediates its effects on gene expression and cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its high carcinogenicity.
Benzo(e)pyrene: Another isomer with similar properties but less common.
Uniqueness
Benzo(a)pyrene, 3,6-dimethoxy- is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological interactions. These modifications can alter its solubility, metabolic pathways, and toxicity compared to its parent compound .
Eigenschaften
CAS-Nummer |
63041-57-6 |
|---|---|
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3,6-dimethoxybenzo[a]pyrene |
InChI |
InChI=1S/C22H16O2/c1-23-19-12-8-13-7-9-15-14-5-3-4-6-16(14)22(24-2)18-11-10-17(19)20(13)21(15)18/h3-12H,1-2H3 |
InChI-Schlüssel |
MGZUIFMCVYHRBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Ethoxycarbonyl)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14511963.png)

![(5-Oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14511973.png)
![N-[(3beta,5alpha,6beta)-3,6-Dihydroxycholestan-5-yl]benzamide](/img/structure/B14511985.png)

![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)





phosphanium chloride](/img/structure/B14512051.png)

![Benzene, 1,1',1''-[(methylthio)methylidyne]tris-](/img/structure/B14512057.png)
